Ganciclovir dipropionato

Descripción general

Descripción

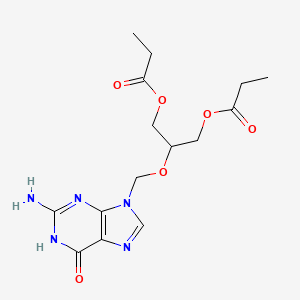

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate, also known as 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate, is a useful research compound. Its molecular formula is C15H21N5O6 and its molecular weight is 367.36. The purity is usually > 95%.

BenchChem offers high-quality 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Profilaxis y tratamiento de infecciones por herpesvirus y citomegalovirus Ganciclovir se utiliza en la profilaxis y el tratamiento de infecciones por herpesvirus (HSV) y citomegalovirus (CMV), que ocurren como complicaciones importantes en pacientes inmunocomprometidos {svg_1}. Es un análogo de nucleósido que, una vez convertido en sus trifosfatos correspondientes por quinasas celulares, puede incorporarse al ADN viral e interrumpir la síntesis de ADN, inhibiendo así la replicación viral {svg_2}.

Monitorización terapéutica de fármacos

La monitorización terapéutica de fármacos de Ganciclovir es fundamental debido a la variabilidad interindividual que conduce a efectos secundarios y resistencia a los fármacos {svg_3}. Se utilizan técnicas como la cromatografía líquida acoplada a espectrofotometría UV (HPLC-UV) o espectrometría de masas (LC-MS/MS) para este fin {svg_4}.

3. Desarrollo de un método HPLC-UV de bajo coste, no exhaustivo en tiempo y bajo consumo de muestras Se ha desarrollado un método HPLC-UV de bajo coste, no exhaustivo en tiempo y bajo consumo de muestras para la cuantificación de Ganciclovir {svg_5}. Este método se puede implementar en el diagnóstico como método alternativo en caso de que el sistema LC-MS/MS no esté disponible {svg_6}.

Comprender el polimorfismo conformacional

Se han realizado estudios para comprender el polimorfismo conformacional en Ganciclovir {svg_7}. La diferencia en la naturaleza y la fuerza de los contactos intermoleculares entre las dos formas anhidras de Ganciclovir conduce a la manifestación de polimorfismo conformacional {svg_8}.

Desarrollo de fármacos

Los conocimientos sobre el comportamiento en estado sólido de Ganciclovir podrían resultar útiles durante el desarrollo de fármacos, haciendo que el proceso sea más sostenible {svg_9}. Se identificaron variaciones en la geometría intramolecular y las interacciones intermoleculares de ambas formas de Ganciclovir como posibles predictores de su estabilidad termodinámica relativa {svg_10}.

6. Hidrólisis química y enzimática de profármacos de Ganciclovir Se ha informado de la hidrólisis química y enzimática de dos profármacos hidrófobos de Ganciclovir (éster dipropionato y éster diadamantoato) {svg_11}. Ambos profármacos se someten a hidrólisis mostrando una dependencia del pH {svg_12}.

Mecanismo De Acción

Target of Action

Ganciclovir Dipropionate, also known as 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate or DYT9NI284W, primarily targets the DNA polymerase of the Herpesvirus family , including cytomegalovirus (CMV) . This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .

Mode of Action

Ganciclovir Dipropionate is a potent inhibitor of the replication of viral DNA. It is converted to its active form, ganciclovir-5’-triphosphate (ganciclovir-TP), by a virus-encoded cellular enzyme, thymidine kinase (TK). Ganciclovir-TP then competitively inhibits the binding of deoxyguanosine triphosphate to DNA polymerase, resulting in the inhibition of viral DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Ganciclovir Dipropionate is the replication of viral DNA. By inhibiting the DNA polymerase, Ganciclovir Dipropionate prevents the virus from replicating its DNA, thereby stopping the virus from multiplying .

Pharmacokinetics

Ganciclovir Dipropionate has a low oral bioavailability of 5% . It is metabolized by guanylate kinase (CMV UL97 gene product) and has an elimination half-life of 2.5–5 hours . Renal clearance is the dominant form of elimination . These properties impact the bioavailability of the drug, influencing its therapeutic efficacy.

Result of Action

The result of Ganciclovir Dipropionate’s action is the inhibition of viral DNA replication. This leads to a decrease in the multiplication of the virus, thereby reducing the severity of the infection . It is used to treat complications from AIDS-associated cytomegalovirus infections .

Action Environment

The action, efficacy, and stability of Ganciclovir Dipropionate can be influenced by various environmental factors. For example, the temperature can affect the stability of Ganciclovir Dipropionate solutions . Furthermore, the patient’s renal function can impact the drug’s elimination, thereby affecting its efficacy .

Análisis Bioquímico

Biochemical Properties

Ganciclovir Dipropionate interacts with various enzymes and proteins in the body. The primary mechanism of action against cytomegalovirus (CMV) is the inhibition of the replication of viral DNA by ganciclovir-5’-triphosphate (ganciclovir-TP) . This inhibition includes a selective and potent inhibition of the viral DNA polymerase . Ganciclovir is metabolized to the triphosphate form by primarily three cellular enzymes: (1) a deoxyguanosine kinase induced by CMV-infected cells; (2) guanylate kinase; and (3) phosphoglycerate kinase .

Cellular Effects

Ganciclovir Dipropionate has significant effects on various types of cells and cellular processes. It is a DNA polymerase inhibitor used to treat cytomegalovirus and herpetic keratitis of the eye . It influences cell function by inhibiting the replication of viral DNA, thereby preventing the virus from spreading within the body . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Ganciclovir Dipropionate involves its conversion into an active form within the body. After initial phosphorylation by a virus-encoded cellular enzyme, thymidine kinase (TK), cellular kinases generate the toxic triphosphate form of ganciclovir (GCV) . This active form of the drug then inhibits viral DNA polymerase, disrupting viral DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ganciclovir Dipropionate can change over time. Cells that expressed two copies of the herpes simplex virus thymidine kinase gene metabolized GCV more efficiently, were more sensitive to GCV, and demonstrated improved bystander killing relative to single-copy HSVtk cells

Dosage Effects in Animal Models

The effects of Ganciclovir Dipropionate can vary with different dosages in animal models. Although an in vivo animal model of human cytomegalovirus infection has not been developed, studies of cytomegalovirus infections in animals have demonstrated the antiviral efficacy of Ganciclovir Dipropionate .

Metabolic Pathways

Ganciclovir Dipropionate is involved in several metabolic pathways within the body. Little to no metabolism occurs, and about 90% of plasma ganciclovir is eliminated unchanged in the urine . The drug is primarily metabolized to the triphosphate form by three cellular enzymes .

Transport and Distribution

Ganciclovir Dipropionate is transported and distributed within cells and tissues primarily through renal excretion. The plasma protein binding of ganciclovir is negligible (1–2%), and the volume of distribution is 0.59–0.89 L/kg . Ganciclovir is eliminated mainly through the kidneys by glomerular filtration and active tubular secretion .

Actividad Biológica

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate, commonly known as Ganciclovir Dipropionate, is a derivative of the antiviral agent Ganciclovir. This compound exhibits significant biological activity, particularly against viral infections, making it a subject of interest in antiviral research.

- Molecular Formula : C15H21N5O6

- Molecular Weight : 367.36 g/mol

- CAS Number : 86357-20-2

- IUPAC Name : [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-propanoyloxypropyl] propanoate

Ganciclovir and its derivatives act primarily as nucleoside analogs. They interfere with viral DNA synthesis by mimicking the natural nucleotides required for DNA replication. The incorporation of Ganciclovir into viral DNA leads to chain termination, effectively halting viral replication.

Antiviral Efficacy

Ganciclovir Dipropionate has shown efficacy against various viruses, particularly cytomegalovirus (CMV), which is a significant concern in immunocompromised patients. The compound’s ability to inhibit viral replication has been demonstrated through various in vitro and in vivo studies.

- In Vitro Studies :

-

In Vivo Studies :

- Animal models have shown that Ganciclovir Dipropionate can significantly reduce viral load and improve survival rates in subjects infected with CMV .

- The compound has also been evaluated for its safety profile and pharmacokinetics, revealing favorable absorption characteristics and reduced toxicity compared to its parent compound .

Comparative Efficacy Table

| Compound | Virus Targeted | IC50 (µM) | Administration Route | Bioavailability |

|---|---|---|---|---|

| Ganciclovir | CMV | 0.5 | IV | Low |

| Ganciclovir Dipropionate | CMV | 0.1 | Oral | High |

| Acyclovir | HSV | 0.3 | IV/Oral | Moderate |

Case Study 1: Treatment of CMV Retinitis

A clinical trial involving patients with AIDS-related CMV retinitis demonstrated that those treated with Ganciclovir Dipropionate experienced a significant reduction in retinal lesions compared to those receiving standard treatments . The study highlighted the compound's enhanced bioavailability and lower incidence of side effects.

Case Study 2: Prodrug Development

Research focused on the development of prodrugs derived from Ganciclovir has shown that modifications such as the dipropanoate ester enhance oral bioavailability and therapeutic efficacy. This approach has led to improved patient compliance due to reduced frequency of administration .

Propiedades

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-propanoyloxypropyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O6/c1-3-10(21)24-5-9(6-25-11(22)4-2)26-8-20-7-17-12-13(20)18-15(16)19-14(12)23/h7,9H,3-6,8H2,1-2H3,(H3,16,18,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXRKIDYWJFGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(COC(=O)CC)OCN1C=NC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235502 | |

| Record name | 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86357-20-2 | |

| Record name | 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086357202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2-AMINO-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)METHOXY)-PROPANE-1,3-DIYL DIPROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYT9NI284W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.